(3R)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
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Overview
Description
(3R)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as fluoroarenes, which mediate the trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones . The reaction conditions are generally mild and can be conducted in both batch and continuous flow setups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using safe and efficient protocols. These methods often utilize metal-free conditions and do not require external additives, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3R)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(3R)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological processes and interactions.
Medicine: Its enhanced pharmacokinetic properties make it a potential candidate for drug development.
Industry: The compound is used in the production of materials with improved stability and performance.
Mechanism of Action
The mechanism of action of (3R)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves the interaction of the trifluoromethyl group with molecular targets. This interaction can enhance the compound’s binding selectivity and stability, leading to improved efficacy in its applications . The pathways involved often include single-electron transfer processes facilitated by photoredox catalysis .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-[4-(Trifluoromethyl)anilino]pentanamide: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
(3R)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide stands out due to its specific structure, which combines a trifluoromethyl group with benzyl and dihydroxy functionalities.
Properties
Molecular Formula |
C13H16F3NO3 |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
(3R)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)12(20,6-7-18)8-11(19)17-9-10-4-2-1-3-5-10/h1-5,18,20H,6-9H2,(H,17,19)/t12-/m1/s1 |
InChI Key |
LVHSQWZZXKEXJV-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C[C@](CCO)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CCO)(C(F)(F)F)O |
Origin of Product |
United States |
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